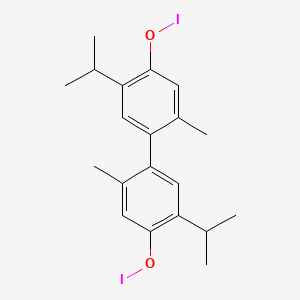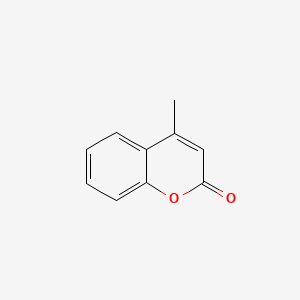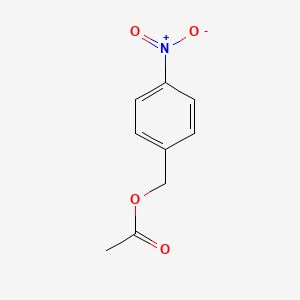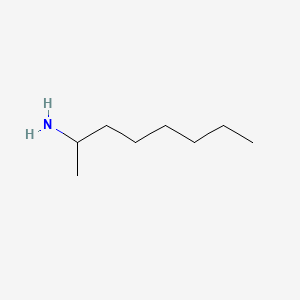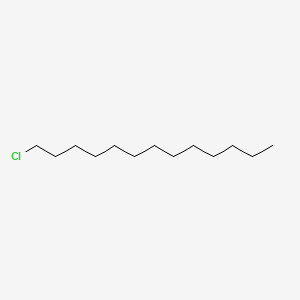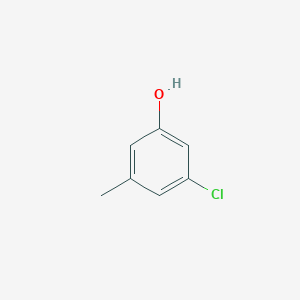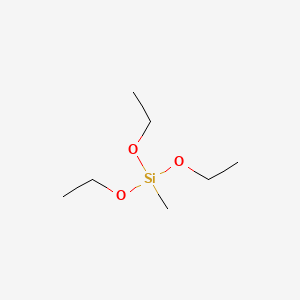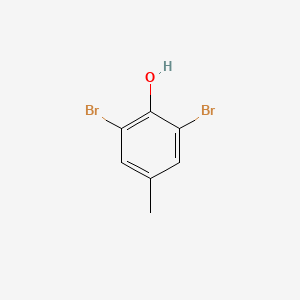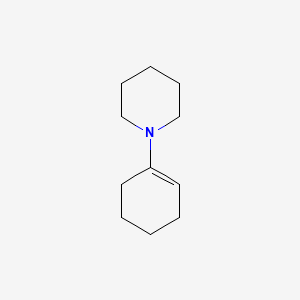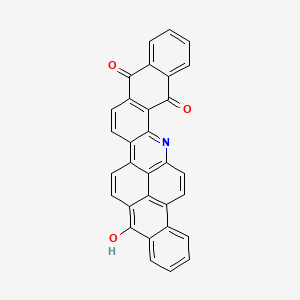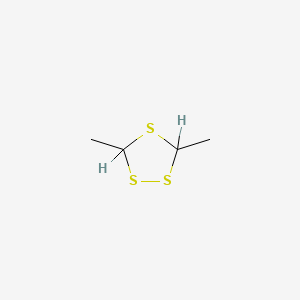
3,5-Dimethyl-1,2,4-trithiolane
Overview
Description
3,5-Dimethyl-1,2,4-trithiolane: is an organic compound with the molecular formula C4H8S3 and a molecular weight of 152.301 g/mol . It is a member of the trithiolane family, characterized by a five-membered ring containing three sulfur atoms and two carbon atoms. This compound is known for its distinctive sulfurous odor and is found in various natural sources such as boiled beef, cooked chicken, pork, mutton, roasted filberts, dried kidney beans, shrimps, clams, and mushrooms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-1,2,4-trithiolane can be synthesized from acetaldehyde. The reaction involves the condensation of acetaldehyde with hydrogen sulfide in the presence of a catalyst, typically an acid . The reaction conditions include maintaining a temperature range of 0-5°C to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction is carefully controlled to maintain the desired temperature and pressure conditions, and the product is purified using distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1,2,4-trithiolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions, and the major products formed are sulfoxides and sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reaction conditions include maintaining a low temperature and an inert atmosphere to prevent unwanted side reactions.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles. Common reagents include halogenating agents like chlorine or bromine, and the reaction conditions involve maintaining a controlled temperature and using a suitable solvent.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3,5-Dimethyl-1,2,4-trithiolane has several scientific research applications across various fields:
Chemistry:
- Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
- Employed in the study of reaction mechanisms involving sulfur atoms.
Biology:
- Investigated for its potential antimicrobial properties due to its sulfur content.
- Studied for its role in the metabolism of sulfur compounds in living organisms.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly those targeting sulfur-related metabolic pathways.
Industry:
- Utilized as a flavoring agent in the food industry due to its meat-like odor.
- Employed in the production of fragrances and perfumes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1,2,4-trithiolane involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms play a crucial role in its reactivity and biological activity. It can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. The compound’s ability to undergo oxidation and reduction reactions also contributes to its mechanism of action, as it can participate in redox reactions within biological systems .
Comparison with Similar Compounds
3,5-Dimethyl-1,2,4-trithiolane can be compared with other similar compounds, such as:
2,5-Dimethyl-1,3,4-trithiolane: This compound has a similar structure but differs in the position of the sulfur atoms within the ring.
3,5-Dimethyl-1,2,4-trithiolan: Another isomer with a different arrangement of sulfur atoms.
3,5-Methylethyl-1,2,4-trithiolane: A compound with a similar ring structure but different substituents on the carbon atoms.
Uniqueness: this compound is unique due to its specific arrangement of sulfur atoms and methyl groups, which contribute to its distinctive odor and reactivity. Its presence in various natural sources and its applications in different fields further highlight its uniqueness.
Properties
IUPAC Name |
3,5-dimethyl-1,2,4-trithiolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S3/c1-3-5-4(2)7-6-3/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRUNLRFNNTTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1SC(SS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865108 | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
43.00 to 45.00 °C. @ 0.70 mm Hg | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in fat | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/146/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.241-1.261 | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/146/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
23654-92-4 | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23654-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023654924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Trithiolane, 3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1,2,4-trithiolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHYL-1,2,4-TRITHIOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQN903SX70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3,5-Dimethyl-1,2,4-trithiolane and where is it found?
A1: this compound is a sulfur-containing volatile compound that significantly contributes to the aroma of various foods, particularly durian fruit [, ]. It is also found in roasted meat [], certain types of mushrooms [], and even in some grape leaves [].
Q2: What gives durian fruit its characteristic pungent aroma?
A2: Durian fruit is known for its strong, complex aroma, often described as a mix of sweet, fruity, and sulfury notes. this compound is one of the key sulfur-containing compounds responsible for this unique aroma profile, alongside other sulfur compounds and esters [, , , ].
Q3: How is the presence of this compound affected by different durian ripening methods?
A3: Studies have shown that the ripening method can influence the volatile profile of durian fruit. Interestingly, this compound isomers were found specifically in sapota fruits ripened with technical grade calcium carbide, potentially originating from the divinyl sulfide impurity present in the carbide []. This suggests the compound's formation could be linked to specific ripening processes and the presence of particular precursor compounds.
Q4: Can this compound be used as a marker for certain ripening methods?
A4: Yes, the presence of this compound isomers can potentially serve as a marker for identifying sapota fruits ripened with technical grade calcium carbide. This is because these isomers were not detected in fruits ripened with pure calcium carbide or ethylene gas, implying a link between the compound and the impurities present in the technical grade ripening agent [].
Q5: What is the role of cysteine in the formation of this compound?
A6: Cysteine, a sulfur-containing amino acid, appears to be a key precursor in the formation of this compound. Studies involving the heating of cysteine with glucose have shown the production of significant amounts of this compound []. This suggests that cysteine, either naturally present or added during processing, could be a major contributor to the sulfurous aroma profile in various food products.
Q6: What is the structural characterization of this compound?
A6: While the provided abstracts do not offer specific spectroscopic data, this compound's structure can be inferred from its name. It is a cyclic compound containing three sulfur atoms (trithiolane) with two methyl groups attached to the ring at the 3 and 5 positions. Its molecular formula is C4H8S3, and its molecular weight is 136.27 g/mol.
Q7: Have there been any studies on the synthesis of this compound?
A8: Yes, researchers have developed short synthetic routes for this compound, recognizing its importance as a flavor compound [, ]. These synthetic approaches could be beneficial for producing this compound for flavoring purposes or further research.
Q8: How does the concentration of this compound change during the storage of durian fruit?
A9: Research on minimally processed durian (cv. 'Monthong') revealed that this compound, along with other sulfur compounds, decreased significantly after a week of storage at 4±2 °C []. This suggests that storage conditions can affect the concentration of this compound and potentially impact the overall flavor profile of the fruit over time.
Q9: What is the role of hydrogen sulfide in the formation of this compound?
A10: Hydrogen sulfide (H2S), another volatile sulfur compound, plays a significant role in the formation of various sulfur-containing aroma compounds, including this compound. Studies have shown that the availability of H2S can influence the type and amount of sulfur compounds formed in Maillard reactions []. This highlights the importance of understanding the factors affecting H2S generation and its subsequent reactions in complex food matrices.
Q10: Can you tell me more about the occurrence of this compound in oil field wastewater?
A11: Research has revealed the presence of this compound and other polysulfide heterocycles in oil field wastewater []. Notably, their appearance was linked to a decrease in elemental sulfur levels and specific pH conditions, suggesting a possible role of microbial activity in their formation. This finding highlights the complex chemical processes occurring in such environments and the potential for unexpected compounds to be present.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


